molecular formula C15H13N3O4 B2914322 3,4-dimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide CAS No. 1105206-63-0

3,4-dimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide

Cat. No.: B2914322
CAS No.: 1105206-63-0
M. Wt: 299.286
InChI Key: OVPPRFFPWFLLSO-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is a chemical compound used in scientific research. It exhibits unique properties that make it valuable for various applications, such as drug development and material synthesis.

Preparation Methods

The synthesis of 3,4-dimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide involves several steps. One efficient and mild one-pot convergent synthesis protocol has been developed through the Mitsunobu reaction and sequential cyclization . This method allows for the preparation of various tricyclic fused benzoxazinyl-oxazolidinones in good to excellent yields and high enantioselectivities . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

3,4-dimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include phosphorus oxychloride, phosphorus pentachloride, and polyphosphoric acid . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound is valuable in scientific research due to its unique properties. It is used in drug development, material synthesis, and other applications. For example, it can serve as a key intermediate in the synthesis of drug candidates . Additionally, its structural framework is essential for several bioactive compounds with antibacterial, anticoagulant, and antituberculosis activities .

Mechanism of Action

The mechanism by which 3,4-dimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

3,4-dimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide can be compared with other similar compounds, such as benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives . These compounds share similar structural frameworks and exhibit comparable bioactive properties. this compound may offer unique advantages in terms of its specific applications and properties.

Properties

IUPAC Name

3,4-dimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-20-11-6-5-9(8-12(11)21-2)14(19)17-13-10-4-3-7-16-15(10)22-18-13/h3-8H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPPRFFPWFLLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NOC3=C2C=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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